molecular formula C10H4Cl2N2 B1330415 2,4-Dichlorobenzylidenemalononitrile CAS No. 2972-76-1

2,4-Dichlorobenzylidenemalononitrile

Cat. No. B1330415
CAS RN: 2972-76-1
M. Wt: 223.05 g/mol
InChI Key: RRVZSQGJZJMCAE-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzylidenemalononitrile is a chemical compound . More detailed information about this compound can be found in various scientific literature .


Synthesis Analysis

The synthesis of 2,4-Dichlorobenzylidenemalononitrile involves several steps . One common method is the Knoevenagel condensation of benzaldehyde and malononitrile . This reaction is often catalyzed by hydrotalcites . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobenzylidenemalononitrile is C10H4Cl2N2 . Its average mass is 223.058 Da and its monoisotopic mass is 221.975159 Da .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Dichlorobenzylidenemalononitrile are complex and can be found in various scientific literature . For example, one study discusses the reaction of 2,4-Dichlorobenzylidenemalononitrile with different catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichlorobenzylidenemalononitrile can be found in various scientific literature . For example, its molecular structure and mass are discussed in one paper .

Scientific Research Applications

Pharmaceutical Industries

This compound finds applications in pharmaceutical industries . It’s used in the synthesis of various drugs and therapeutic agents. However, the specific drugs or therapeutic agents that use this compound are not mentioned in the source.

Pharmacology

In the field of pharmacology, 2,4-Dichlorobenzylidenemalononitrile is used . It’s likely used in the development of new pharmacological methods and techniques, although the exact details are not provided in the source.

Biotechnology

This compound is also used in biotechnology . It could be used in various biotechnological processes, such as genetic engineering or the production of biofuels. The exact applications in biotechnology are not specified in the source.

Specialty Chemicals

2,4-Dichlorobenzylidenemalononitrile is used in the production of specialty chemicals . These could include chemicals used in a wide range of industries, from electronics to cosmetics. The specific specialty chemicals that use this compound are not mentioned in the source.

Perfumery

In perfumery, this compound is used . It could potentially be used as a fragrance ingredient or in the synthesis of other fragrance ingredients. The exact applications in perfumery are not specified in the source.

Fluorescence-Based Assay

This compound is used for fluorescence-based assays to determine methane . This suggests that it has properties that allow it to fluoresce, or emit light, when exposed to certain conditions. This property makes it useful in assays, or tests, that measure the presence or concentration of methane.

Safety and Hazards

The safety data sheet for 2,4-Dichlorobenzylidenemalononitrile indicates that it is harmful if swallowed and causes severe skin burns and eye damage . More detailed safety and hazard information can be found in the referenced safety data sheet .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVZSQGJZJMCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183869
Record name Malononitrile, (2,4-dichlorobenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2972-76-1
Record name 2,4-Dichlorobenzylidenemalononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2972-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorobenzylidenemalononitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorobenzylidenemalononitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=493
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, (2,4-dichlorobenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorobenzylidenemalononitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRS4QV9QRP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Under an atmosphere of argon, 2,4-dichlorobenzaldehyde (30.00 g, 171 mmol) and malononitrile (13.59 g, 206 mmol) were suspended in 1-butanol (350 ml). After stirring for 15 min, 8 drops of piperidine were added at room temperature. After stirring for an additional 3 h, diethyl ether was added. The precipitate was filtered and washed with diethyl ether and hexane to give the title compound, MS: m/e=222.8 (M+), as a colorless solid (35.34 g, 92%).
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30 g
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13.59 g
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350 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol) and malononitrile (660 mg, 10 mmol) in ethanol (10 ml) was added 200 μL of 10% aqueous KOH. The mixture was stirred at room temperature for 15 min, allowed to stand for 30 min, cooled with ice-bath and then filtered to give 2-(2,4-dichloro-benzylidene)-malononitrile (1a) as a white solid (1.8 g).
Quantity
1.75 g
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660 mg
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200 μL
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10 mL
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Synthesis routes and methods IV

Procedure details

This material was prepared from malononitrile and 2,4-dichlorobenzaldehyde according to the procedure of M. Boehringer et al., WO 03/068748.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichlorobenzylidenemalononitrile
Reactant of Route 2
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2,4-Dichlorobenzylidenemalononitrile

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